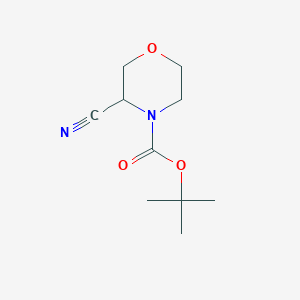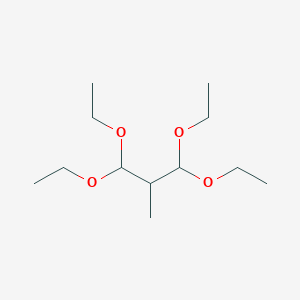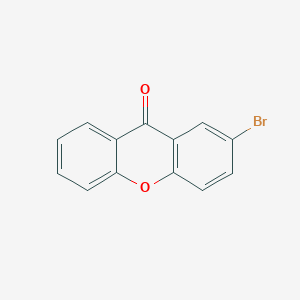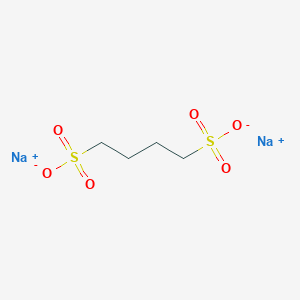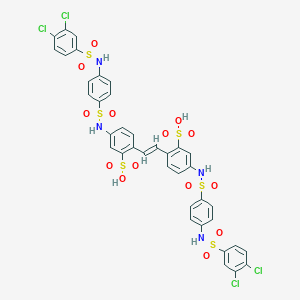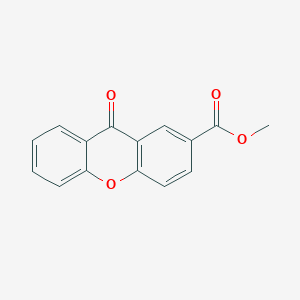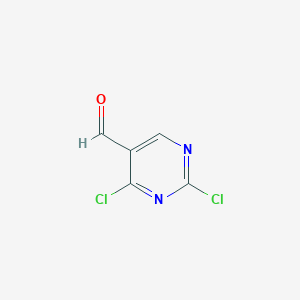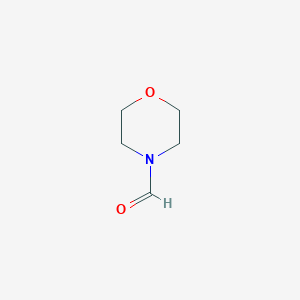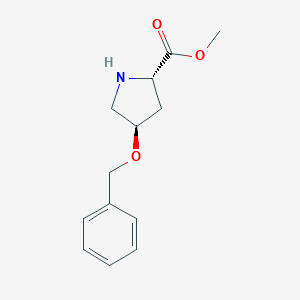
Trans Methyl O-benzyl-L-4-hydroxyproline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydroxyproline derivatives, including Trans Methyl O-benzyl-L-4-hydroxyproline, involves stereospecific methods and a variety of protecting groups. A key step in the synthesis of these compounds is the SN2 displacement of a hydroxyl group in 4-hydroxy-L-prolines, leading to a range of L-proline derivatives with significant stereochemical control (Andreatta et al., 1967). Novel L-proline cis-4-hydroxylases have also been identified, offering new pathways for hydroxylation and synthesis of hydroxyproline derivatives (Hara & Kino, 2009).
Molecular Structure Analysis
The molecular structure of Trans Methyl O-benzyl-L-4-hydroxyproline and its derivatives are characterized by their hydroxylation patterns, which significantly affect their stereochemistry and physical properties. The presence of hydroxyl groups induces specific ring puckers and affects the trans:cis amide bond ratio, influencing molecular recognition and the stability of the compounds' structures (Testa et al., 2018).
Chemical Reactions and Properties
Hydroxyproline derivatives participate in a variety of chemical reactions, including Strecker reactions, which can be catalyzed by trans-4-hydroxy-L-proline-derived N,N'-dioxides, yielding alpha-amino nitriles with high enantiomeric excess (Wen et al., 2008). The hydroxylation and the presence of substituents significantly influence the reactivity and selectivity of these reactions.
Applications De Recherche Scientifique
Chemical and Biological Analysis Techniques
Trans Methyl O-benzyl-L-4-hydroxyproline and its derivatives play a significant role in chemical and biological analysis. A critical review of hydroxyproline analysis highlights the development of sensitive and reliable procedures for its quantification. These methodologies are essential for studying hydroxyproline in various biological materials, such as urine, plant, or animal tissue, and involve advancements in chromatographic techniques and coupling reactions for enhanced detection sensitivity (Stegemann & Stalder, 1967).
Conformational Studies
Research into the ring conformational aspects of proline and hydroxyproline, including derivatives like Trans Methyl O-benzyl-L-4-hydroxyproline, provides insights into the structure-function relationship of these compounds. These studies, which employ 1H-nmr spectroscopy, help understand the unique and highly homogeneous conformation of the hydroxyproline ring in both acyclic and cyclic derivatives, impacting their chemical reactivity and biological activity (Anteunis, Callens, Asher, & Sleeckx, 2010).
Synthesis and Properties of DNA Mimics
Trans Methyl O-benzyl-L-4-hydroxyproline serves as a base for designing DNA mimics, such as hetero-oligomers constructed from alternating monomers of phosphono peptide nucleic acids and monomers based on trans-1-acetyl-4-hydroxy-L-proline (HypNA-pPNAs). These DNA mimics exhibit potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing the versatility of hydroxyproline derivatives in biomedical research (Efimov & Chakhmakhcheva, 2006).
Biochemical Markers for Clinical Use
The utility of urinary hydroxyproline as a marker of bone resorption is explored in clinical settings. Although its specificity and sensitivity are limited, hydroxyproline's role as a metabolic product of collagen breakdown makes it a valuable biochemical marker for assessing bone metabolism and diagnosing metabolic bone diseases (Simşek, Karacaer, & Karaca, 2004).
Environmental and Toxicological Studies
Research on the degradation of environmental contaminants highlights the application of advanced oxidation processes, where hydroxyproline derivatives could potentially serve as model compounds or reactants. Understanding the fate and transformation of these compounds in environmental matrices contributes to the assessment of their environmental impact and toxicological profile (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Orientations Futures
The strain HYP-10 produced 89.4 g/L of T-4-HYP in a 5 L fermenter, with a total yield of 0.34 g/g, the highest values reported by microbial fermentation, the yield increased by 63.1% compared with the highest existing reported yield . This study presents a strategy for establishing a microbial cell factory capable of producing T-4-HYP at high levels, making it suitable for large-scale industrial production . Additionally, this study provides valuable insights into regulating the synthesis of other compounds with α-ketoglutaric acid as a precursor .
Propriétés
IUPAC Name |
methyl (2S,4R)-4-phenylmethoxypyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-7-11(8-14-12)17-9-10-5-3-2-4-6-10/h2-6,11-12,14H,7-9H2,1H3/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBYGFMCYASWNS-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428634 |
Source


|
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trans Methyl O-benzyl-L-4-hydroxyproline | |
CAS RN |
113490-76-9 |
Source


|
| Record name | Trans Methyl O-benzyl-L-4-hydroxyproline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


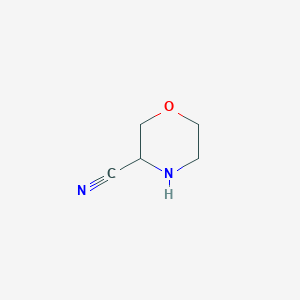
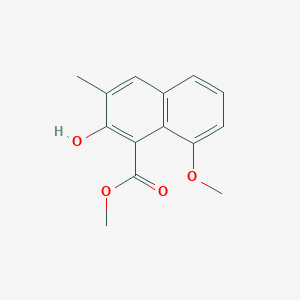
![6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B48015.png)
